molecular formula C9H19NO2 B15325338 Methyl 2-amino-4-methylheptanoate

Methyl 2-amino-4-methylheptanoate

Cat. No.: B15325338
M. Wt: 173.25 g/mol
InChI Key: XHFBFTVIJHSHTJ-UHFFFAOYSA-N
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Description

Methyl 2-amino-4-methylheptanoate is an organic compound with the molecular formula C9H19NO2. It is a derivative of heptanoic acid and contains an amino group and a methyl group attached to the carbon chain. This compound is primarily used in research and development within the pharmaceutical and chemical industries .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-4-methylheptanoate typically involves the esterification of 2-amino-4-methylheptanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-4-methylheptanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-amino-4-methylheptanoate is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 2-amino-4-methylheptanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, influencing the activity of the target molecule. The ester group may undergo hydrolysis, releasing the active amino acid derivative, which can then participate in various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-amino-4-methylhexanoate
  • Methyl 2-amino-4-methylpentanoate
  • Methyl 2-amino-4-methylbutanoate

Uniqueness

Methyl 2-amino-4-methylheptanoate is unique due to its specific carbon chain length and the presence of both an amino and ester group.

Properties

IUPAC Name

methyl 2-amino-4-methylheptanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO2/c1-4-5-7(2)6-8(10)9(11)12-3/h7-8H,4-6,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHFBFTVIJHSHTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)CC(C(=O)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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